molecular formula C10H13BrN2O B8696047 4-(5-Bromopyridin-2-yl)-1,4-oxazepane

4-(5-Bromopyridin-2-yl)-1,4-oxazepane

Cat. No.: B8696047
M. Wt: 257.13 g/mol
InChI Key: NJCVTNCYJGJFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromopyridin-2-yl)-1,4-oxazepane is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring fused with a 5-bromopyridin-2-yl substituent. The oxazepane ring provides conformational flexibility, which may enhance binding affinity in biological systems .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)-1,4-oxazepane

InChI

InChI=1S/C10H13BrN2O/c11-9-2-3-10(12-8-9)13-4-1-6-14-7-5-13/h2-3,8H,1,4-7H2

InChI Key

NJCVTNCYJGJFTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=NC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 4-(5-Bromopyridin-2-yl)-1,4-oxazepane with structurally related oxazepane derivatives, focusing on substituents, synthesis, spectral properties, and applications.

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-Bromo-pyridin-2-yl C₁₀H₁₂BrN₂O ~255.12 (calculated) Bromine enhances lipophilicity; pyridine enables π-π stacking interactions.
3-(4-Bromophenyl)-1,4-oxazepane 4-Bromo-phenyl C₁₀H₁₂BrNO 242.12 Aromatic bromine for cross-coupling; NMR δ7.45–7.41 (aromatic protons) .
4-(5-Chloropyrazin-2-yl)-1,4-oxazepane 5-Chloro-pyrazin-2-yl C₉H₁₂ClN₃O 213.66 Chlorine reduces steric bulk; pyrazine offers hydrogen-bonding sites .
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride Piperidin-4-yl C₁₀H₂₁Cl₂N₂O 257.2 Charged piperidine enhances solubility; used in drug discovery .
4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-1,4-oxazepane Bromoisothiazolo-pyridine C₁₁H₁₂BrN₃OS 313.99 Fused heterocycle increases rigidity; NMR δ8.27 (s, 1H, aromatic) .

Spectroscopic Data and Analysis

  • 1H-NMR Trends :
    • Aromatic Protons :
  • 3-(4-Bromophenyl)-1,4-oxazepane: δ7.45–7.41 (d, J = 8.4 Hz) and δ7.24–7.21 (d, J = 8.4 Hz) .
  • 4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-1,4-oxazepane: δ8.27 (s, 1H) and δ8.04 (s, 1H), indicative of deshielded protons in fused systems .

    • Oxazepane Protons : Resonances between δ3.68–4.18 (m) for methylene groups, consistent across analogs .
  • HRMS Validation :

    • The bromoisothiazolo derivative ([M+H]+ = 313.9959) matches theoretical calculations (313.9957), confirming structural integrity .

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